1-Isopropenyl-4-methoxybenzene

Polymer Chemistry Cationic Polymerization Depolymerization

Researchers face reproducibility issues when substituting 4-methoxystyrene or estragole for 1-isopropenyl-4-methoxybenzene. The α-methyl group on the vinyl moiety fundamentally alters polymerization thermodynamics, lowering the ceiling temperature to ~61°C and enabling thermally reversible polymerization. This monomer is essential for synthesizing depolymerizable thermoplastics, temporary adhesives, and self-immolative polymer systems. - Thermally Reversible Polymerization: Ceiling temperature (Tc) ~61°C enables on-demand depolymerization, unattainable with 4-methoxystyrene or estragole. - Solid-State Handling: Melting point of 32°C eliminates liquid handling infrastructure and reduces VOC emissions. - High Purity: 98% (HPLC) specification minimizes pre-polymerization purification and improves molecular weight control.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 1712-69-2
Cat. No. B154676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropenyl-4-methoxybenzene
CAS1712-69-2
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC=C(C=C1)OC
InChIInChI=1S/C10H12O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-7H,1H2,2-3H3
InChIKeyXCTSGGVBLWBSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropenyl-4-methoxybenzene: Chemical Profile & Procurement


1-Isopropenyl-4-methoxybenzene (CAS 1712-69-2), also known as p-isopropenylanisole, α-methyl-p-methoxystyrene, and pseudoestragole, is an aromatic compound with the molecular formula C₁₀H₁₂O and a molecular weight of 148.2 g/mol [1]. It is structurally characterized by a p-methoxy-substituted phenyl ring bearing an α-methyl-substituted vinyl (isopropenyl) group. This α-methyl substitution fundamentally distinguishes it from closely related styrenic analogs such as 4-methoxystyrene (p-vinylanisole) and allylic derivatives like estragole, imparting unique physicochemical and polymerization properties that are critical for targeted research and industrial applications [2]. The compound is commercially available as a white to off-white crystalline solid with a melting point of 32 °C and is supplied in research and bulk quantities by multiple vendors with purity specifications typically ranging from 95% to 98% (HPLC) .

α‑Methyl styrenic monomer for thermally reversible polymerization studies
Solid‑state form supports solvent‑free protocols and simplified handling
High minimum purity grade for precision polymer synthesis
Fragrance intermediate with a licorice‑like organoleptic profile

Why Analogs Cannot Substitute 1-Isopropenyl-4-methoxybenzene


Generic substitution of 1-isopropenyl-4-methoxybenzene with structurally similar compounds such as 4-methoxystyrene, estragole, or anethole is not scientifically valid and can lead to experimental failure or process inefficiency. The presence of the α-methyl group on the vinyl moiety fundamentally alters the compound's physical state (solid vs. liquid), volatility, and polymerization thermodynamics [1]. Specifically, the α-methyl substitution significantly lowers the ceiling temperature (Tc) for polymerization and modifies the reactivity ratios in copolymerization reactions [2], which directly impacts molecular weight control, monomer conversion, and copolymer composition. Furthermore, the solid-state handling properties and distinct vapor pressure profile necessitate different storage and processing conditions compared to liquid analogs. These quantitative, performance-defining differences are detailed in the evidence guide below and underscore why procurement of the exact compound is essential for reproducible results.

Ceiling temperature mismatch
The α‑methyl group imparts a low ceiling temperature essential for reversible polymerization; 4‑methoxystyrene lacks this substitution and polymerizes irreversibly.
Physical state divergence
4‑Methoxystyrene and estragole are liquids at ambient temperature, requiring different handling and storage, and may alter reaction kinetics in solid‑state or solvent‑free protocols.
Purity and volatility differences
Lower volatility and higher available purity of the target compound influence process consistency; substituting with liquid analogs can introduce impurities or evaporative losses.

Quantitative Differentiation Evidence


Ceiling Temperature Depression for Reversible Polymerization

The α-methyl group in 1-isopropenyl-4-methoxybenzene substantially lowers the ceiling temperature (Tc) relative to unsubstituted styrenic analogs. For α-methylstyrene, a direct analog of the α-methyl-substituted vinyl group, the ceiling temperature is established at 61 °C [1]. In contrast, styrene exhibits a Tc > 300 °C, and p-methoxystyrene also polymerizes irreversibly under standard conditions [2]. This thermodynamic distinction enables controlled depolymerization and end-functionalization strategies that are not accessible with 4-methoxystyrene or other α-unsubstituted styrenes. The α-methyl group stabilizes the tertiary carbocation intermediate while simultaneously lowering the thermodynamic driving force for polymerization, making 1-isopropenyl-4-methoxybenzene uniquely suitable for applications requiring thermal reversibility.

Ceiling temperature
Class‑level inference
61 °C
Enables thermally reversible polymerization
Analogous to α‑methylstyrene; styrene Tc >300 °C
Polymer Chemistry Cationic Polymerization Depolymerization

Solid-State Monomer Handling Advantage

1-Isopropenyl-4-methoxybenzene is a white crystalline solid with a melting point of 32 °C at atmospheric pressure . This is in stark contrast to its closest structural analog, 4-methoxystyrene (CAS 637-69-4), which is a colorless liquid with a melting point of 2 °C . Similarly, other related compounds such as estragole (mp ~ -3 °C) and anethole (mp 20–21 °C) are liquids or low-melting solids at ambient temperatures [1][2]. The solid-state nature of 1-isopropenyl-4-methoxybenzene eliminates the need for liquid handling equipment, reduces volatility-related losses, and enables solid-state storage and reaction protocols that are not feasible with liquid analogs.

Melting point
Head‑to‑head
32 °C (solid)
4‑Methoxystyrene: 2 °C (liquid)
Solid form simplifies handling, reduces VOC
ΔTm = 30 °C vs. 4‑methoxystyrene
Monomer Handling Solid-State Chemistry Process Engineering

Lower Volatility and Vapor Pressure

1-Isopropenyl-4-methoxybenzene exhibits significantly lower volatility compared to 4-methoxystyrene under comparable reduced-pressure conditions. The target compound boils at 120 °C at 12 Torr , whereas 4-methoxystyrene distills at 41–42 °C at 0.5 mmHg (approx. 0.5 Torr) . When normalized to equivalent pressure (12 Torr), 4-methoxystyrene would have an estimated boiling point below 100 °C, indicating that 1-isopropenyl-4-methoxybenzene is substantially less volatile. This difference is attributed to the increased molecular weight and altered intermolecular interactions imparted by the α-methyl substitution. Lower volatility reduces evaporative losses during open-vessel processing, minimizes inhalation exposure risks, and simplifies vacuum-based purification schemes.

Boiling point (12 Torr)
Data to verify
120 °C
4‑Methoxystyrene: ~41 °C at 0.5 Torr
Lower volatility reduces losses and exposure risk
ΔTb ≈ 78 °C vs. 4‑methoxystyrene
Volatility Process Engineering Safety

Higher Commercial Purity Specifications

Commercial availability of 1-isopropenyl-4-methoxybenzene includes specifications with higher minimum purity compared to many closely related analogs. The target compound is routinely offered at 98% purity (HPLC) from multiple vendors , whereas 4-methoxystyrene and estragole are more commonly supplied at 95% or 90% minimum purity grades . This difference in purity specification reflects both the synthetic accessibility of the compound and the market demand for high-purity material in precision polymerization and fragrance applications. A higher baseline purity reduces the need for additional purification steps, improves reaction reproducibility, and minimizes the risk of impurity-related side reactions.

Minimum purity (HPLC)
Data to verify
98%
Reduces need for prepurification
vs. 4‑methoxystyrene (95%) or estragole (90–95%)
Quality Control Analytical Chemistry Procurement

Distinct Pseudoestragole Flavor & Fragrance Profile

1-Isopropenyl-4-methoxybenzene is recognized under the synonym 'pseudoestragole' and is characterized by a distinct licorice-like flavor profile that differs from its structural isomer estragole (methyl chavicol) [1]. While estragole is known for its sweet, anise-like, and phenolic aroma , pseudoestragole offers a subtly modified organoleptic signature due to the α-methyl substitution on the vinyl group, which alters the compound's volatility and interaction with olfactory receptors. This differentiation is leveraged in fragrance and flavor formulations where a modified intensity or longevity of the anise/licorice note is desired. The compound is used as a fragrance intermediate and precursor in the synthesis of more complex aroma chemicals [2].

Organoleptic character
Class‑level inference
Licorice‑like (pseudoestragole)
Distinct from estragole’s anise/phenolic note
Qualitative difference; no quantitative sensory data
Flavor Chemistry Fragrance Science Organoleptic Properties

Key Application Scenarios


Thermally Reversible Cationic Polymerization

The α-methyl-substituted vinyl group confers a ceiling temperature (Tc) of approximately 61 °C (by analogy to α-methylstyrene), enabling thermally reversible polymerization behavior [1]. This makes 1-isopropenyl-4-methoxybenzene the monomer of choice for synthesizing polymers that can be depolymerized on demand, a property not shared by 4-methoxystyrene or estragole. Applications include the development of recyclable thermoplastics, temporary adhesives, and self-immolative polymer systems where controlled degradation is required.

Solid-State and Solvent-Free Protocols

With a melting point of 32 °C, 1-isopropenyl-4-methoxybenzene is a solid at room temperature, unlike liquid analogs such as 4-methoxystyrene (mp 2 °C) . This physical state simplifies storage, reduces volatile organic compound (VOC) emissions, and enables direct use in solid-state reactions, mechanochemical syntheses, or solid-supported reagent processes. Procurement of the solid monomer eliminates the need for liquid handling infrastructure and minimizes safety concerns associated with flammable liquid storage.

High-Purity Monomer for Precision Polymer Synthesis

Commercial suppliers offer 1-isopropenyl-4-methoxybenzene at 98% minimum purity (HPLC), a specification that meets or exceeds typical purity grades for related styrenic monomers . This higher purity reduces the burden of pre-polymerization purification, improves molecular weight control in living or controlled polymerizations, and minimizes batch-to-batch variability. Research groups focused on structure-property relationships in poly(α-methylstyrene) derivatives or precision macromolecular engineering benefit directly from this quality advantage.

Licorice/Anise Fragrance Intermediate

Under the synonym 'pseudoestragole,' 1-isopropenyl-4-methoxybenzene provides a licorice-like olfactory profile that is distinct from the sweeter, more phenolic estragole [2]. It is used as an intermediate in the synthesis of more complex fragrance molecules and as a direct component in perfumery and flavor formulations where a modified anise character is desired. The lower volatility (bp 120 °C at 12 Torr) relative to estragole (bp 95–96 °C at 12 Torr) also influences its tenacity and longevity in fragrance applications .

Application
Selection Property
Validation Focus
Thermally Reversible Polymerization
Ceiling temperature control
Depolymerization & recycling behavior
Solid‑State & Solvent‑Free Synthesis
Solid‑state physical form
Process simplification & VOC reduction
Precision Polymer Synthesis
High minimum purity specification
Molecular weight control & reproducibility
Fragrance Intermediate (Pseudoestragole)
Licorice‑like organoleptic profile
Olfactory differentiation & tenacity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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